molecular formula C19H21N3O3 B6549658 1-benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040652-01-4

1-benzyl-N'-cyclopentanecarbonyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549658
CAS No.: 1040652-01-4
M. Wt: 339.4 g/mol
InChI Key: LGCCOBXMUPLCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as hydrazides . Hydrazides are compounds containing a hydrazide functional group, which consists of a hydrazine functional group (NH2-NH2) where one of the hydrogen atoms is replaced by a carboxyl group (COOH) .


Chemical Reactions Analysis

Hydrazides are reactive towards both electrophiles and nucleophiles due to the presence of the hydrazine functional group . They can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form hydrazones, and reaction with isocyanates to form ureas .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general precautions associated with hydrazides include avoiding contact with skin and eyes, and not breathing dust or vapor . They should be used only in well-ventilated areas .

Future Directions

The future directions in the study of a specific compound would depend on its potential applications. For example, if the compound shows promising biological activity, future studies might focus on investigating its mechanism of action, improving its activity, or testing its efficacy in different models .

Properties

IUPAC Name

1-benzyl-N'-(cyclopentanecarbonyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17-11-10-16(13-22(17)12-14-6-2-1-3-7-14)19(25)21-20-18(24)15-8-4-5-9-15/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCCOBXMUPLCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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